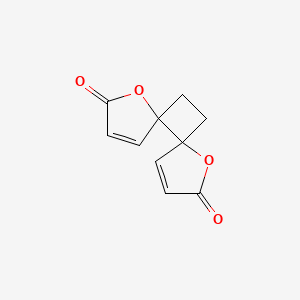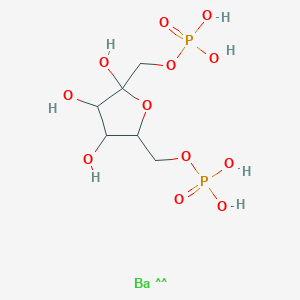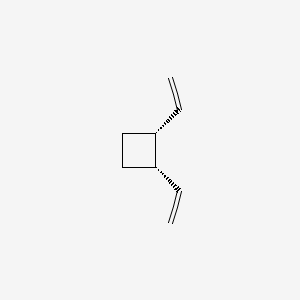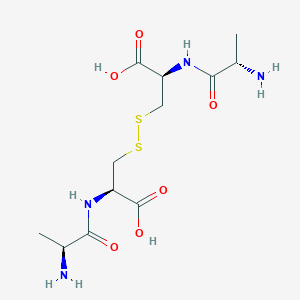
Anémonine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds like anemonin emphasizes a shift from focusing purely on molecular structures to understanding the function these molecules can serve. This paradigm shift encourages the integration of nature's biosynthetic strategies with traditional chemical synthesis approaches, facilitating the creation of molecules with highly specific physical, chemical, and biological properties (Wu & Schultz, 2009).
Molecular Structure Analysis
Molecular-structure-based models have been developed to predict the environmental impacts and inventory data of chemical production solely based on the molecular structure of a chemical. This approach, leveraging neural networks, allows for a detailed analysis of chemical inventories and environmental assessments without detailed knowledge of the production process, which can be particularly relevant for understanding compounds like anemonin (Wernet et al., 2008).
Chemical Reactions and Properties
The study of anemonin's influence on tyrosinase-related proteins in human melanocytes highlights its biochemical activity and its potential utility in cosmetic applications. Anemonin exhibits time- and dose-dependent inhibition of tyrosinase activity, crucial for melanin synthesis, suggesting a pathway through which it affects pigmentation (Huang et al., 2008).
Physical Properties Analysis
Anemonin’s unique molecular structure, particularly its anemone-like formations, has implications for its physical properties, including adhesion and stability, which are crucial for its activity in biological systems and potential applications in materials science (Meresht et al., 2020).
Chemical Properties Analysis
The chemical properties of anemonin, especially its role as a potent and selective inhibitor of inducible nitric oxide synthase (iNOS), illustrate its anti-inflammatory effects. This selective inhibition underscores its potential therapeutic applications, providing insight into its mode of action at the molecular level (Lee et al., 2008).
Applications De Recherche Scientifique
Effets anti-inflammatoires sur la rectocolite hémorragique
L'anémonine a été trouvée avoir des effets anti-inflammatoires sur la rectocolite hémorragique aiguë {svg_1}. Elle cible la régulation de la protéine kinase C-θ {svg_2}. L'this compound a amélioré la perte de poids induite par la DSS, raccourci la longueur du côlon, augmenté l'DAI et induit des changements pathologiques dans le tissu du côlon des souris {svg_3}. Elle a également inhibé l'inflammation du tissu du côlon induite par la DSS car la libération d'IL-1β, de TNF-α et d'IL-6 a été significativement supprimée {svg_4}.
Activités antileishmaniennes et antischistosomiques
L'this compound isolée des feuilles fraîches de R. multifidus a été évaluée pour ses activités antileishmaniennes et antischistosomiques in vitro {svg_5}. Elle a montré une activité antileishmanienne significative avec des valeurs IC 50 de 1,33 nM et 1,58 nM contre les promastigotes et 1,24 nM et 1,91 nM contre les amastigotes de L. aethiopica et L. donovani, respectivement {svg_6}.
Traitement de l'arthrite
L'this compound présente un potentiel prometteur pour traiter des affections telles que l'arthrite {svg_7}. Ses utilisations médicales potentielles sont renforcées par sa capacité à inhiber la synthèse de l'oxyde nitrique et à contrer efficacement l'inflammation induite par le lipopolysaccharide {svg_8}.
Traitement de l'ischémie cérébrale
L'this compound s'est avérée être potentiellement utile dans le traitement de l'ischémie cérébrale {svg_9}. Elle peut inhiber la synthèse de l'oxyde nitrique, ce qui est bénéfique pour la gestion de cette affection {svg_10}.
Réduction du stress oxydatif
L'this compound a été trouvée pour réduire le stress oxydatif induit par le peroxyde d'hydrogène {svg_11}. Cette propriété la rend potentiellement utile dans le traitement des affections causées par le stress oxydatif {svg_12}.
Effets anti-inflammatoires
L'this compound s'est avérée posséder des effets antioxydants et anti-inflammatoires {svg_13}. Cela la rend potentiellement utile dans le traitement de diverses affections inflammatoires {svg_14}.
Mécanisme D'action
Orientations Futures
Anemonin has shown significant antileishmanial activity with IC 50 values of 1.33 nM and 1.58 nM against promastigotes and 1.24 nM and 1.91 nM against amastigotes of L. aethiopica and L. donovani, respectively . This suggests that Anemonin could be a potential candidate for the treatment of leishmaniasis and schistosomiasis . Furthermore, Anemonin has been found to alleviate nerve injury after cerebral ischemia , indicating its potential in treating neurodegenerative diseases.
Propriétés
IUPAC Name |
4,7-dioxadispiro[4.0.46.25]dodeca-1,9-diene-3,8-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O4/c11-7-1-3-9(13-7)5-6-10(9)4-2-8(12)14-10/h1-4H,5-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLUQTCXCAFSSLD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C13C=CC(=O)O3)C=CC(=O)O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80871710 |
Source


|
| Record name | 1,7-Dioxadispiro[4.0.4~6~.2~5~]dodeca-3,9-diene-2,8-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80871710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
90921-11-2 |
Source


|
| Record name | 1,7-Dioxadispiro(4.0.4.2)dodeca-3,9-diene-2,8-dione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090921112 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Anemonin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=94101 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





